molecular formula C15H19FN2O5S B4447060 N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine

N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine

Cat. No. B4447060
M. Wt: 358.4 g/mol
InChI Key: YIEGAKZFLFSYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an attractive tool for investigating various cellular processes.

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine involves its binding to the active site of the proteasome. N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine is a competitive inhibitor of the chymotrypsin-like activity of the proteasome, meaning that it competes with the natural substrate for binding to the active site. This binding prevents the proteasome from degrading proteins that are targeted for destruction, leading to their accumulation within the cell.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine are primarily related to its inhibition of the proteasome. This inhibition leads to the accumulation of proteins within the cell, which can have a variety of effects depending on the specific proteins involved. N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine has been shown to induce cell cycle arrest and apoptosis in various cell types, as well as to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine for lab experiments is its selectivity for the chymotrypsin-like activity of the proteasome. This selectivity allows for the specific investigation of the role of this proteasome subunit in various cellular processes. However, N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine has some limitations as well. One of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine. One area of interest is the development of more potent and selective inhibitors of the proteasome that could be used in the treatment of cancer and other diseases. Another potential direction is the investigation of the role of the proteasome in various cellular processes, including protein quality control and the regulation of gene expression. Additionally, N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine could be used as a tool for investigating the role of other cellular pathways and processes, such as autophagy and DNA repair.

Scientific Research Applications

N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine has been used extensively in scientific research as a tool for investigating various cellular processes. One of the primary applications of N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine is in the study of proteasome inhibition. N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which is a key component of the cellular protein degradation machinery. This inhibition has been used to investigate the role of the proteasome in various cellular processes, including cell cycle regulation and apoptosis.

properties

IUPAC Name

2-[(2-fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)12-9-11(5-6-13(12)16)24(22,23)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEGAKZFLFSYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.